Rhamnetin-O(3)-neohesperidoside Rhamnetin-O(3)-neohesperidoside Rhamnetin-3-O-neohesperidoside is a natural product found in Derris trifoliata and Cadaba glandulosa with data available.
Brand Name: Vulcanchem
CAS No.: 101330-77-2
VCID: VC20739496
InChI: InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O
Molecular Formula: C28H32O16
Molecular Weight: 624.5 g/mol

Rhamnetin-O(3)-neohesperidoside

CAS No.: 101330-77-2

Cat. No.: VC20739496

Molecular Formula: C28H32O16

Molecular Weight: 624.5 g/mol

* For research use only. Not for human or veterinary use.

Rhamnetin-O(3)-neohesperidoside - 101330-77-2

CAS No. 101330-77-2
Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
IUPAC Name 3-[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-methoxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one
Standard InChI InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1
Standard InChI Key BDQAVVLZKLFTIK-KCYUVNIVSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Comparative Analysis with Related Compounds

Rhamnetin-O(3)-neohesperidoside shares structural similarities with several other flavonoid glycosides but possesses unique features that potentially influence its bioactivity profile. Understanding these structural relationships provides valuable context for assessing its potential applications.

Structural Comparisons

The following table presents a comparative analysis of Rhamnetin-O(3)-neohesperidoside with structurally related flavonoid glycosides:

CompoundAglycone ComponentSugar MoietyDistinctive Features
Rhamnetin-O(3)-neohesperidosideRhamnetinNeohesperidosideMethoxy group on the B-ring of the flavonoid skeleton
Isorhamnetin-3-O-neohesperidosideIsorhamnetinNeohesperidosideDifferent methoxy group position compared to rhamnetin
Rhamnetin-3-rhamnosideRhamnetinRhamnoseSimpler monosaccharide sugar component
HesperidinHesperetinNeohesperidosideDifferent aglycone with distinctive pharmacological properties

The unique combination of rhamnetin and neohesperidoside in Rhamnetin-O(3)-neohesperidoside contributes to its distinct biological profile. While these compounds share similar structural elements, the specific positioning of functional groups and glycosidic linkages results in different pharmacokinetic properties, receptor interactions, and biological activities.

Comparison with Isorhamnetin 3-O-neohesperidoside

Isorhamnetin 3-O-neohesperidoside, a closely related flavonoid glycoside, has been studied more extensively for its biological activities. Research has demonstrated that this compound:

  • Promotes osteoclastogenesis and bone resorption in mouse bone marrow macrophages (BMMs)

  • Upregulates mRNA expression of osteoclast-specific genes including cathepsin K (CTSK), vacuolar-type H+-ATPase d2 (V-ATPase d2), tartrate-resistant acid phosphatase (TRAP), and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1)

  • Activates signaling through NFATc1, p38, and AKT pathways

Synthesis and Production Methods

Several approaches have been explored for obtaining Rhamnetin-O(3)-neohesperidoside, either through isolation from natural sources or through chemical synthesis methods. These strategies are essential for producing sufficient quantities of the compound for research and potential applications.

Extraction from Natural Sources

Extraction of Rhamnetin-O(3)-neohesperidoside from plant materials typically involves:

  • Collection and preparation of plant material (typically from Typha species)

  • Solvent extraction using methanol or other appropriate solvents

  • Fractionation through various chromatographic techniques

  • Purification steps to isolate the pure compound

  • Characterization using spectroscopic methods to confirm identity and purity

This approach leverages the natural occurrence of the compound but may be limited by seasonal variations in plant content and extraction efficiency.

Chemical Synthesis Approaches

Chemical synthesis provides an alternative production method that may offer advantages in scalability and consistency. Potential synthetic routes include:

  • Total synthesis from appropriate starting materials

  • Semi-synthesis from readily available flavonoid precursors

  • Glycosylation reactions using protected sugar donors and flavonoid acceptors

Research Applications and Future Directions

The current understanding of Rhamnetin-O(3)-neohesperidoside suggests several promising avenues for future research and potential applications.

Experimental Models

In vitro studies using cell culture systems would provide valuable insights into the biological activities of Rhamnetin-O(3)-neohesperidoside. Based on studies with related compounds, appropriate experimental models might include:

  • Osteoclast differentiation assays using bone marrow macrophages

  • Bone resorption assays on synthetic bone-like surfaces

  • Molecular signaling studies examining NFATc1, p38, and AKT pathway activation

  • Gene expression analysis for osteoclast-specific markers

Such studies would help characterize the specific biological profile of Rhamnetin-O(3)-neohesperidoside and distinguish its effects from those of related flavonoid glycosides.

Analytical Considerations

The accurate identification, quantification, and quality control of Rhamnetin-O(3)-neohesperidoside presents several analytical challenges that must be addressed in research and potential applications.

Identification and Characterization Methods

Several analytical techniques are suitable for the identification and characterization of Rhamnetin-O(3)-neohesperidoside:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis detection

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Infrared (IR) spectroscopy for functional group identification

These methods enable the differentiation of Rhamnetin-O(3)-neohesperidoside from closely related flavonoid glycosides based on retention time, mass spectral fragmentation patterns, and specific chemical shifts in NMR spectra.

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